Phosphonic acid, methyl-, bis(4-(methylthio)phenyl) ester
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Overview
Description
Phosphonic acid, methyl-, bis(4-(methylthio)phenyl) ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group and two 4-(methylthio)phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, methyl-, bis(4-(methylthio)phenyl) ester can be achieved through several methods. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide . Another method is the catalytic cross-coupling reaction, which utilizes palladium or nickel catalysts to form the desired phosphonic acid ester . The Mannich-type condensation is also employed, where a phosphite reacts with formaldehyde and an amine to yield the phosphonic acid ester .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability . The reaction conditions typically include the use of solvents such as toluene or acetonitrile and temperatures ranging from 50°C to 150°C . Catalytic cross-coupling reactions are also utilized in industrial settings, with the choice of catalyst and reaction conditions optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, methyl-, bis(4-(methylthio)phenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, methyl-, bis(4-(methylthio)phenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of phosphonic acid, methyl-, bis(4-(methylthio)phenyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Properties
CAS No. |
88847-60-3 |
---|---|
Molecular Formula |
C15H17O3PS2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[methyl-(4-methylsulfanylphenoxy)phosphoryl]oxy-4-methylsulfanylbenzene |
InChI |
InChI=1S/C15H17O3PS2/c1-19(16,17-12-4-8-14(20-2)9-5-12)18-13-6-10-15(21-3)11-7-13/h4-11H,1-3H3 |
InChI Key |
NEUASVRIANKOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OC1=CC=C(C=C1)SC)OC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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